4-Methyl-3-nitrophenolate
Description
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Properties
Molecular Formula |
C7H6NO3- |
|---|---|
Molecular Weight |
152.129 |
IUPAC Name |
4-methyl-3-nitrophenolate |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3/p-1 |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 4-Methyl-3-nitrophenol (CAS 2042-14-0)
For Researchers, Scientists, and Drug Development Professionals
4-Methyl-3-nitrophenol, registered under CAS number 2042-14-0, is a pale yellow crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] While its name suggests a simple aromatic compound, its true value lies in the strategic placement of three distinct functional groups—hydroxyl, nitro, and methyl—on the benzene ring. This unique arrangement provides medicinal chemists and material scientists with a versatile scaffold, enabling multi-step synthetic pathways to create novel pharmacologically active agents, agrochemicals, and dyes.[2] This guide offers a comprehensive technical overview of 4-Methyl-3-nitrophenol, detailing its physicochemical properties, validated synthesis protocols, key chemical transformations, and critical safety protocols, providing researchers with the foundational knowledge required to effectively and safely utilize this compound in their development pipelines.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a compound's properties is fundamental to its application. 4-Methyl-3-nitrophenol is a solid at room temperature with limited solubility in water but is soluble in organic solvents like ethyl acetate and methanol.[1] Its acidity, governed by the phenolic hydroxyl group, is a key consideration in reaction planning.
Key Properties at a Glance
The essential physicochemical data for 4-Methyl-3-nitrophenol are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 2042-14-0 | [1] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Pale Yellow Crystalline Powder | [1][4] |
| Melting Point | 78-81 °C | [1] |
| pKa | 8.66 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water; Soluble in Ethyl Acetate, Methanol | [1] |
| LogP | 2.18 (at 25°C) | [1] |
| SMILES String | Cc1ccc(O)cc1=O | |
| InChI Key | BQEXDUKMTVYBRK-UHFFFAOYSA-N | [5] |
Structural Confirmation: Spectroscopic Data
Structural elucidation is critical for verifying the identity and purity of the compound. The proton NMR spectrum provides a definitive fingerprint.
-
¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.17 (d, J = 8.4 Hz, 1H), 7.01 (dd, J = 8.4, 2.4 Hz, 1H), 5.84 (s, 1H), 2.48 (s, 3H) ppm.[1]
This spectrum clearly confirms the substitution pattern on the aromatic ring and the presence of the methyl group.
Section 2: Synthesis and Purification Pathways
The synthesis of 4-Methyl-3-nitrophenol can be achieved through several routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. A common and reliable laboratory-scale method involves the diazotization of an amino-substituted precursor followed by hydrolysis.
Synthesis from 4-Methyl-3-nitroaniline: A Validated Protocol
This protocol details the conversion of 4-methyl-3-nitroaniline to 4-Methyl-3-nitrophenol. The underlying principle is the conversion of the amine group into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic solution.
Experimental Protocol:
-
Dissolution: Dissolve 4-methyl-3-nitroaniline (1.31 mmol) in a 3:1 mixture of H₂SO₄-H₂O.
-
Initial Heating: Heat the mixture to 100 °C and maintain for 30 minutes. This step ensures complete dissolution and protonation of the aniline.
-
Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.
-
Reaction: Continue stirring the reaction at 0 °C for 1 hour after the addition is complete to ensure full conversion to the diazonium salt.
-
Hydrolysis: Heat the mixture to reflux. The elevated temperature facilitates the nucleophilic substitution of the diazonium group by water, releasing nitrogen gas and forming the phenol.
-
Extraction: After the reaction is complete (monitored by TLC), cool the mixture and extract the product several times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography using a petroleum ether-ethyl acetate (9:1) eluent system to obtain a yellow solid with a typical yield of around 70%.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process from 4-methyl-3-nitroaniline.
Caption: Synthesis workflow for 4-Methyl-3-nitrophenol.
Section 3: Applications in Drug Development and Chemical Synthesis
4-Methyl-3-nitrophenol is not an end-product but a crucial intermediate. Its utility stems from the ability to selectively modify its functional groups.
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). This new amino group can then be further functionalized, for example, by forming amides or sulfonamides, to build the core structure of a drug candidate. The phenolic hydroxyl provides another site for modification, such as ether formation.[2]
-
Agrochemicals and Dyes: Similar to its role in pharmaceuticals, it serves as a precursor in the synthesis of pesticides and dyes.[2]
-
Reagent for Biologically Active Molecules: It is explicitly listed as a reactant for preparing biologically and pharmacologically active molecules.[5]
-
Protecting Group Chemistry: It has been used as a starting reagent for synthesizing 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene, demonstrating the hydroxyl group's reactivity for protection before further transformations on the molecule.[5]
Key Chemical Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is arguably the most critical reaction for this intermediate in drug development. This transformation unlocks a plethora of subsequent synthetic possibilities.
Experimental Protocol (General):
-
Setup: In a round-bottom flask, dissolve 4-Methyl-3-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically via a balloon or at a specified pressure).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should be handled appropriately.
-
Isolation: Remove the solvent under reduced pressure to yield the product, 3-amino-4-methylphenol.
Reaction Pathway Diagram
This diagram illustrates the pivotal nitro reduction and subsequent potential functionalization, highlighting its role as a synthetic hub.
Caption: Key reaction pathway for 4-Methyl-3-nitrophenol.
Section 4: Safety, Handling, and Storage
Proper handling of 4-Methyl-3-nitrophenol is essential to ensure laboratory safety. It is classified as a hazardous substance with specific risks.
GHS Hazard Identification
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H412: Harmful to aquatic life with long lasting effects.[6]
The signal word is "Warning".[6] In larger quantities, it may be fatal if ingested and can cause damage to health.[7]
Recommended Handling and PPE
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid breathing dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Avoid contact with skin and eyes.[6]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[6]
Conclusion
4-Methyl-3-nitrophenol (CAS 2042-14-0) is a compound of significant utility for the research and development community. Its value is derived from its specific molecular architecture, which provides multiple, distinct reaction sites for synthetic elaboration. By understanding its fundamental properties, mastering its synthesis, and appreciating its reactive potential, scientists can leverage this intermediate to construct complex molecular targets. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly. This guide serves as a foundational resource to support the innovative application of this versatile chemical building block.
References
- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
Carl ROTH. (n.d.). 4-Methyl-3-nitrophenol, 500 g, CAS No. 2042-14-0. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 3-Nitro-p-cresol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methyl-3-nitrophenol. Retrieved from [Link]
Sources
- 1. 4-Methyl-3-nitrophenol | 2042-14-0 [chemicalbook.com]
- 2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 3. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 4. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-メチル-3-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 4-Methyl-3-nitrophenol, 500 g, CAS No. 2042-14-0 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. fishersci.com [fishersci.com]
Advanced Synthesis Guide: 4-Methyl-3-nitrophenolate
Executive Summary & Strategic Analysis
Target Molecule: 4-Methyl-3-nitrophenolate (Anionic form of 4-Methyl-3-nitrophenol; CAS: 2042-14-0).[1] Synonyms: 3-Nitro-p-cresol, 4-Hydroxy-2-nitrotoluene (Note: IUPAC numbering priority can vary, but the structure is consistently p-cresol nitrated ortho to the methyl group).[1] Primary Applications: Precursor for ether-derivative herbicides (e.g., Fluorodifen analogs), specialty dyes, and pharmaceutical intermediates.[1]
The Regioselectivity Challenge
Synthesizing 4-methyl-3-nitrophenol presents a classic electrophilic aromatic substitution dilemma.[1] The starting material, p-cresol (4-methylphenol), contains two directing groups:
-
Hydroxyl (-OH): Strong activator, ortho/para director.[1]
-
Methyl (-CH3): Weak activator, ortho/para director.[1]
In p-cresol, the para position is blocked.[1]
-
Direct Nitration: The -OH group dominates, directing the incoming nitro group to the positions ortho to itself (positions 2 and 6). This yields 2-nitro-p-cresol as the major product, not the desired 3-nitro isomer.[1]
-
The Solution: To access the 3-position (ortho to the methyl, meta to the hydroxyl), one must either mask the directing power of the hydroxyl group or use an indirect substitution pathway (e.g., via aniline derivatives).
This guide details two high-fidelity pathways: the Carbonate Protection Route (Industrial Scalability) and the Diazotization Route (Laboratory Precision).[1]
Pathway A: The Carbonate Protection Strategy (Industrial Standard)
Best for: Large-scale production, high throughput, avoiding heavy metal waste.[1]
Mechanistic Logic
By converting the hydroxyl group of p-cresol into a carbonate ester (e.g., p-cresol carbonate), two effects are achieved:
-
Electronic Modulation: The carbonate group (-OCOOR) is less activating than the free phenol, reducing the kinetic dominance of the ortho-to-oxygen positions.
-
Steric Steering: The bulky carbonate group sterically hinders the positions ortho to itself (positions 2,6).[1] Consequently, nitration is directed toward the less hindered position ortho to the methyl group (position 3).
Step-by-Step Protocol
Step 1: Esterification (Protection)[1][2]
-
Reagents: p-Cresol, Phosgene (
) or Diphenyl Carbonate, NaOH.[1] -
Process: p-Cresol is dissolved in aqueous NaOH.[1] Phosgene is bubbled through (or a carbonate donor added) to form bis(4-methylphenyl) carbonate.[1]
-
Key Parameter: Maintain pH > 10 to ensure the phenolate reacts efficiently.[1]
Step 2: Regioselective Nitration[1][3]
-
Reagents: Bis(4-methylphenyl) carbonate, Mixed Acid (
).[1] -
Conditions: Temperature controlled at 20–40°C.
-
Observation: The nitronium ion (
) attacks position 3.[1] -
Intermediate: Bis(4-methyl-3-nitrophenyl) carbonate.[1]
Step 3: Hydrolysis & Salt Formation[1][2]
-
Reagents: Aqueous NaOH (10–20%), Heat (80–100°C).[1]
-
Process: The nitrated carbonate is hydrolyzed, cleaving the ester linkage. This releases 4-methyl-3-nitrophenol directly into the alkaline solution as Sodium 4-methyl-3-nitrophenolate .[1]
-
Purification: Acidification with HCl precipitates the free phenol (yellow solid), which can be recrystallized. For the phenolate salt product, the solution is concentrated or spray-dried.
Pathway B: The Diazotization-Hydrolysis Strategy (High Precision)
Best for: Laboratory synthesis, analytical standards, ensuring 100% regioisomeric purity.[1]
Mechanistic Logic
This route exploits the pH-dependent directing nature of the amino group.
-
Precursor: p-Toluidine (4-methylaniline).[1]
-
Inversion of Control: In concentrated sulfuric acid, the amino group is protonated to an ammonium ion (
).[1] The ammonium group is a meta-director and strong deactivator.[1] -
Alignment: In p-toluidine, the position meta to the amino group (position 2 relative to N, or 3 relative to Me) coincides with the position ortho to the methyl group. Both groups direct the incoming nitro group to the same target.[1]
Step-by-Step Protocol
Step 1: Nitration of p-Toluidine[4]
-
Protocol: Dissolve 10 g of p-toluidine in 200 g of concentrated
. Cool to <0°C.[1][5] -
Addition: Add a mixture of
(fuming) and dropwise. -
Result: Formation of 3-nitro-p-toluidine (4-methyl-3-nitroaniline).[1]
-
Workup: Pour onto ice, neutralize with
, filter the yellow precipitate.
Step 2: Diazotization[1]
-
Reagents: 3-Nitro-p-toluidine,
, dilute . -
Conditions: 0–5°C (Ice bath).[1]
-
Reaction:
-
Critical Control: Maintain temp <5°C to prevent premature decomposition of the diazonium salt.
Step 3: Sandmeyer-Type Hydrolysis[1]
-
Reagents: 30–50%
(aq).[1] -
Process: The cold diazonium solution is added dropwise to boiling dilute sulfuric acid.[1]
-
Mechanism:
mechanism where gas leaves, generating a highly reactive aryl cation that is immediately quenched by water to form the phenol.
Step 4: Conversion to Phenolate
-
Reagents: NaOH or KOH (stoichiometric).
-
Process: The isolated 4-methyl-3-nitrophenol is dissolved in an equimolar base solution.[1]
-
Product: 4-Methyl-3-nitrophenolate (solution or solid).[1][2]
Visualization of Synthesis Pathways
Figure 1: Comparative workflow of Carbonate Protection vs. Diazotization pathways for regioselective synthesis.
Technical Comparison & Safety
| Parameter | Pathway A: Carbonate Protection | Pathway B: Diazotization |
| Regioselectivity | High (>90% 3-nitro isomer) | Excellent (>98% via purification) |
| Yield | 70–85% | 50–65% (Overall) |
| Scalability | High (Standard industrial unit ops) | Low/Medium (Diazo thermal hazards) |
| Key Hazard | Phosgene handling (if used); Thermal runaway during nitration.[1] | Explosive potential of dry diazonium salts; Evolution of |
| Impurity Profile | Trace 2-nitro isomer; Carbonate oligomers.[1] | Trace phenolic tars; azo-coupling side products.[1] |
Critical Safety Note: Thermal Stability
Nitrophenols and their salts are energetic materials.[1]
-
Decomposition: 4-Methyl-3-nitrophenol can decompose exothermically above 200°C.[1]
-
Alkali Hazard: Dry nitrophenolate salts (the final product) are shock-sensitive and more unstable than the free phenol.[1] Always handle the phenolate as an aqueous solution or wet paste when possible.
References
-
Preparation of 4-methyl-3-nitrophenols . CN1566074A.[1] Google Patents.
-
Production of m-nitro-p-cresol . US1394150A.[1][6] Google Patents.
-
Preparation of 4-methyl-3-nitroaniline . PrepChem. [Link]
-
3-Methyl-4-nitrophenol (Compound Summary) . PubChem.[1] (Note: Contains physical property data relevant to nitrocresol isomers). [Link]
Sources
- 1. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US1394150A - Production of m-nitro-p-cresol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: 4-Methyl-3-Nitrophenolate Stability & Degradation Dynamics
Executive Summary & Structural Distinction
This guide provides a comprehensive technical analysis of 4-Methyl-3-nitrophenolate , the anionic form of 4-methyl-3-nitrophenol (CAS: 2042-14-0; also known as 3-nitro-p-cresol).
Critical Isomer Distinction: Researchers often confuse this target with its structural isomer, 3-methyl-4-nitrophenol (the primary metabolite of the pesticide Fenitrothion). While they share molecular weight (153.14 g/mol ), their steric and electronic behaviors differ significantly.
-
Target (4M3NP): Nitro group at meta position relative to methyl; Hydroxyl at para to methyl. Used primarily in dye synthesis and as a model for non-pesticide nitrocresol pollutants.
-
Isomer (3M4NP): Nitro group at para; Hydroxyl at meta.
This guide focuses on the 4M3NP isomer, emphasizing the reactivity of its phenolate form (pH > 7.5), which governs its fate in aqueous environmental and biological systems.
Physicochemical Stability Profile
The stability of 4-methyl-3-nitrophenolate is dictated by the "Push-Pull" electronic effect between the electron-donating phenolate oxygen (
Resonance Stabilization (The Phenolate Anion)
In aqueous solutions above pH 7.5 (approximate pKa of 4-methyl-3-nitrophenol is 7.3–7.5), the molecule exists as a phenolate anion. This anionic state is thermodynamically stabilized by resonance, where the negative charge is delocalized into the aromatic ring and the nitro group.
Implication for Stability:
-
Hydrolytic Stability: The aromatic ring is highly resistant to spontaneous hydrolysis. The C-N bond is robust under ambient conditions.
-
Thermal Stability: High. (Melting point of protonated form: 77–79°C; Decomposition > 200°C).
-
Photolytic Instability: The phenolate form absorbs strongly in the visible/UV region (yellow color), making it highly susceptible to direct photolysis compared to the un-ionized phenol.
Reactivity Matrix
| Stress Condition | Stability Rating | Mechanism / Product |
| Acidic Hydrolysis (pH < 4) | High | Reverts to protonated phenol; chemically stable. |
| Alkaline Hydrolysis (pH > 10) | Moderate | Stable in dark; forms phenolate. Susceptible to oxidation over time. |
| Oxidative Stress ( | Low | Rapid degradation via hydroxyl radical attack (AOP). |
| Photolysis (UV-A/B) | Very Low | Nitro-nitrite rearrangement; Ring cleavage. |
| Thermal (Solid State) | High | Stable up to melting point. |
Degradation Pathways[1][2][3][4]
Degradation occurs primarily through two vectors: Advanced Oxidation Processes (AOPs) driven by photochemistry, and Microbial Catabolism .
Photochemical Degradation (AOP Mechanism)
In the presence of UV light and oxidants (e.g., hydroxyl radicals
Key Steps:
-
Hydroxylation:
radicals attack the ring (ortho/para to the ), forming dihydroxy-nitro-toluene intermediates (catechols). -
Denitration: Substitution of the
group by , releasing nitrate ions ( ). -
Ring Cleavage: The resulting quinones or catechols undergo ring opening to form aliphatic acids (e.g., maleic acid, oxalic acid), eventually mineralizing to
and .
Biological Degradation (Microbial Metabolism)
Bacteria (e.g., Burkholderia, Pseudomonas spp.) degrade nitrocresols via two distinct enzymatic strategies: Oxidative (removal of nitro group as nitrite) or Reductive (conversion to amine).
-
Pathway A (Oxidative - The Monooxygenase Route): The enzyme nitrophenol monooxygenase inserts an oxygen, ejecting the nitrite group (
) and forming Methylhydroquinone (MHQ) . This is the canonical pathway for aerobic degradation. -
Pathway B (Reductive - The Nitroreductase Route): Under anaerobic or microaerophilic conditions, the nitro group is reduced to an amine, forming 4-methyl-3-aminophenol .
Pathway Visualization (Graphviz)
Figure 1: Dual degradation pathways of 4-Methyl-3-nitrophenolate via Photochemical (AOP) and Biological mechanisms.
Analytical Protocol: Stability-Indicating HPLC Method
To accurately study the degradation kinetics, a validated HPLC method is required. This protocol is adapted from standard nitrophenol analysis but optimized for the separation of the 4-methyl-3-nitro isomer from its degradation products (MHQ, Aminophenols).
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation for sharp peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 270 nm (Isosbestic point) and 317 nm (Phenolate absorption max).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 60 | 40 | Elution of polar metabolites (MHQ) |
| 10.0 | 40 | 60 | Elution of 4M3NP |
| 12.0 | 10 | 90 | Column Wash |
| 15.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Self-Validating Workflow)
-
Stock Solution: Dissolve 10 mg 4M3NP in 10 mL Methanol.
-
Stress Testing (Validation):
-
Control: Dilute stock 1:10 in mobile phase.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 30%
. Incubate 1 hour. -
Photolytic Stress: Expose 1 mL Stock to UV lamp (254 nm) for 2 hours.
-
-
Analysis: Inject 20 µL.
-
Pass Criteria: The main peak (approx 8-9 min) must decrease, and new peaks (metabolites) must be resolved with resolution factor
.
-
Experimental Workflow for Degradation Study
The following diagram outlines the logical flow for determining the degradation half-life (
Figure 2: Experimental workflow for comparative degradation kinetics.
References
-
Arora, P. K., & Jain, R. K. (2012).[2] "Metabolism of nitrophenols by bacteria: molecular mechanisms and applications." Biodegradation, 23(4), 609-619.
-
CN1566074A Patent. (2005). "4-methyl-3-nitrophenols and preparation method thereof." Google Patents.
-
Yi, S., et al. (2016). "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98." Frontiers in Microbiology. (Note: Describes the isomeric pathway relevant to nitrocresol catabolism).
-
Sigma-Aldrich. "4-Methyl-3-nitrophenol Safety Data Sheet & Properties."
-
US EPA. (2024). "Chemical Dashboard: 4-Methyl-3-nitrophenol."
Sources
Computational Characterization of 4-Methyl-3-nitrophenolate: A Theoretical Framework
This guide outlines a rigorous theoretical framework for characterizing 4-Methyl-3-nitrophenolate , a compound where steric hindrance and electronic effects collide. By focusing on the anionic form (the phenolate), we address its reactivity as a nucleophile, a dye intermediate, and a potential environmental contaminant.
Executive Summary & Molecular Rationale
4-Methyl-3-nitrophenolate (4M3NP) presents a unique computational challenge compared to its isomer, 4-methyl-2-nitrophenol.
-
Electronic Conflict: The nitro group (
) at position 3 is meta to the phenolate oxygen (C1). Unlike para-nitrophenolate, the nitro group cannot stabilize the negative charge via direct resonance conjugation, relying instead on inductive withdrawal ( ). -
Steric Strain: The nitro group (C3) and methyl group (C4) are ortho to each other. This proximity forces a torsion angle deviation, twisting the nitro group out of the aromatic plane and decoupling it from the
-system.
This guide provides the step-by-step theoretical protocol to quantify these effects using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Computational Methodology (The Protocol)
To ensure scientific integrity, calculations must be split into three phases: Ground State Optimization , Thermodynamic Analysis , and Excited State Prediction .
Phase A: Level of Theory Selection
For anionic aromatic systems, standard functionals (like B3LYP) often fail to describe charge-transfer excitations accurately.
| Parameter | Recommended Setting | Rationale |
| Functional (Geometry) | M06-2X or | Captures dispersion forces critical for the methyl-nitro steric interaction. |
| Functional (UV-Vis) | CAM-B3LYP or PBE0 | Long-range corrected functionals prevent "ghost" charge-transfer states common in nitro-aromatics. |
| Basis Set | 6-311++G(d,p) | Critical: The "++" (diffuse functions) are mandatory for describing the loose electron cloud of the anionic oxygen. |
| Solvation Model | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating |
Phase B: The Computational Workflow
The following diagram illustrates the logical flow of experiments required to fully characterize the molecule.
Figure 1: Standardized computational workflow for anionic characterization.
Geometric & Electronic Analysis
Steric Twist Quantification
In 4M3NP, the steric clash between the C3-Nitro oxygen and C4-Methyl hydrogens is the defining geometric feature.
-
Measurement: Calculate the dihedral angle
. -
Hypothesis: Expect
. -
Consequence: A twisted nitro group raises the LUMO energy, increasing the HOMO-LUMO gap compared to a planar analog. This results in a "blue shift" in absorption relative to planar isomers.
Charge Distribution (NBO Analysis)
Natural Bond Orbital (NBO) analysis is required to map the negative charge delocalization.
-
Phenolate Oxygen: Will retain high negative charge density because the meta-nitro group cannot accept
-electrons via resonance. -
Nitro Group: Will show less negative charge accumulation compared to para-nitrophenolate.
Thermodynamic Prediction: pKa Calculation
Calculating the pKa of 4-Methyl-3-nitrophenol is a rigorous test of the model's accuracy. We utilize the Thermodynamic Cycle method (Born-Haber cycle) rather than direct calculation, to minimize errors in solvation energy.
The Equation
Where
Figure 2: Thermodynamic cycle for pKa determination.
Experimental Reference: The experimental pKa of 3-nitrophenol is ~8.3, while 4-nitrophenol is ~7.1. Due to the inductive-only effect of the meta-nitro group, 4-Methyl-3-nitrophenol is expected to have a pKa in the 8.0 – 8.5 range (less acidic than the para-isomer).
Spectroscopic Predictions (TD-DFT)
The phenolate anion is responsible for the deep yellow/orange color of nitrophenol solutions in basic media.
Protocol for UV-Vis[1][2]
-
State: Calculate the first 6-10 singlet excited states (
). -
Solvent: Use Water (CPCM or SMD). Gas-phase calculations will drastically overestimate excitation energies (blue shift).
-
Transition Character: Look for the HOMO
LUMO transition.-
HOMO: Localized on the phenolate oxygen / aromatic ring.
-
LUMO: Localized on the nitro group (Charge Transfer).
-
Data Interpretation Table:
| Transition | Orbital Contribution | Predicted | Oscillator Strength ( |
| HOMO | ~390 - 410 nm | High (> 0.3) | |
| HOMO-1 | ~280 - 300 nm | Medium |
Note: The steric twist of the nitro group may slightly reduce the
Reactivity Descriptors (Fukui Functions)
To determine where an electrophile would attack the 4-Methyl-3-nitrophenolate anion, calculate the Fukui Function (
However, for the anion acting as a nucleophile , we look at the HOMO density.
-
Site 1 (O-): Hard nucleophile center. Controlled by electrostatics.
-
Site 2 (Ring Carbon): Soft nucleophile center. Look for the carbon with the highest HOMO coefficient.
-
Prediction: The positions ortho and para to the Oxygen are activated. However, C4 is blocked by Methyl, and C2 is sterically crowded by the Nitro group (at C3, though meta to O, it has bulk). C6 is the most likely site for electrophilic aromatic substitution.
-
References
- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. [Software Reference]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link
-
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Methodological & Application
application of 4-Methyl-3-nitrophenolate in pharmaceutical manufacturing
Application Note: 4-Methyl-3-nitrophenolate in Pharmaceutical Manufacturing
Executive Summary
4-Methyl-3-nitrophenol (CAS: 2042-14-0), often utilized as its phenolate salt, is a critical high-value intermediate in the synthesis of heterocyclic pharmaceutical active ingredients (APIs).[1] Its structural motif—a phenol ring substituted with para-methyl and meta-nitro groups—serves as a versatile scaffold for constructing indazole and benzoxazole cores, which are ubiquitous in tyrosine kinase inhibitors (TKIs) and anti-proliferative agents.[1]
This guide details the two primary manufacturing applications of this compound:
-
Reductive Amination Precursor: Synthesis of 3-amino-4-methylphenol, a "gateway" intermediate for heterocycle cyclization.[1]
-
Nucleophilic O-Alkylation: Direct functionalization of the phenolate oxygen to attach solubilizing pharmacophores.[1]
Chemical Profile & Critical Attributes
| Property | Specification | Relevance to Pharma Process |
| IUPAC Name | 4-Methyl-3-nitrophenol | Synonyms: 3-Nitro-p-cresol; 4-Hydroxy-2-nitrotoluene |
| CAS Registry | 2042-14-0 | Key identifier for regulatory filing.[1] |
| Appearance | Yellow crystalline powder | Color indicates nitro-conjugation; darkening suggests oxidation.[1] |
| pKa | ~7.2 (Phenolic OH) | Acidity is enhanced by the nitro group, facilitating phenolate formation under mild basic conditions ( |
| Solubility | Soluble in MeOH, EtOAc, THF | Process solvent selection is flexible; poor water solubility requires organic co-solvents. |
| Safety Class | Irritant / Toxic | Critical: Known metabolite of the pesticide Fenitrothion; strict impurity limits apply in final drug substance. |
Application Module A: Synthesis of 3-Amino-4-methylphenol
Context: The reduction of the nitro group at position 3 yields 3-amino-4-methylphenol (CAS: 2836-00-2) .[1][2] This amine is the nucleophilic partner required to close heterocyclic rings (e.g., via diazotization/cyclization) to form indazoles found in kinase inhibitors like Pazopanib analogues or DDX3 inhibitors.
Protocol: Catalytic Hydrogenation (Raney Nickel)
Rationale: Catalytic hydrogenation is preferred over iron/acid reductions in pharma to avoid heavy metal residues (Fe, Sn) and acidic waste streams.
Materials:
-
Substrate: 4-Methyl-3-nitrophenol (1.0 eq)[1]
-
Catalyst: Raney Nickel (Active, ~5-10 wt% loading) or Pd/C (5%)
-
Solvent: Methanol or Tetrahydrofuran (THF)
-
Hydrogen Source:
gas (Balloon or Parr shaker)
Step-by-Step Methodology:
-
Preparation: In a high-pressure reactor (Parr bomb), dissolve 4-Methyl-3-nitrophenol in THF (concentration ~0.5 M).
-
Catalyst Addition: Add Raney Nickel catalyst under an inert nitrogen atmosphere. Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Seal the reactor and purge with
three times. Pressurize to 40–60 psi (2.7–4.1 bar) . -
Reaction: Agitate at 40–50°C for 3–5 hours. Monitor consumption of starting material via HPLC (Target: <0.5% area).
-
Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude amine from Ethanol/Ether to yield grey/white crystals.
Process Logic (DOT Diagram):
Figure 1: Synthetic workflow transforming the nitro-cresol precursor into the amino-cresol scaffold for heterocycle construction.
Application Module B: Nucleophilic O-Alkylation
Context: The phenolic oxygen is a nucleophile.[1] In the presence of a base, 4-Methyl-3-nitrophenol forms the 4-methyl-3-nitrophenolate anion.[1] This species is reacted with alkyl halides to attach side chains (e.g., solubilizing morpholine or dimethylamine tails) before the nitro group is reduced. This "Late-Stage Modification" strategy is common in optimizing Drug-Like Properties (DLP).[1]
Protocol: Ether Synthesis via Phenolate Displacement
Target: Synthesis of O-(2-dimethylaminoethyl)-4-methyl-3-nitrophenol (Kinase Inhibitor Sidechain).
Materials:
-
Reagent: 2-Chloro-N,N-dimethylethylamine hydrochloride[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Acetone or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Phenolate Formation: Charge 4-Methyl-3-nitrophenol (1.0 eq) and
(3.0 eq) into Acetone. Stir at RT for 30 min to generate the red/orange phenolate anion. -
Alkylation: Add 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq).
-
Reflux: Heat the mixture to reflux (56°C for Acetone, 80°C for DMF) for 12–16 hours.
-
Quench: Cool to RT. Filter off inorganic salts (
, excess Base). -
Isolation: Evaporate solvent. Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1]
-
Yield: Dry over
and concentrate. Expect a yellow oil/solid.[1]
Quality Control & Analytical Methods
Since 4-Methyl-3-nitrophenol is also a metabolite of the pesticide Fenitrothion, rigorous impurity testing is required to ensure it does not persist in the final API at toxic levels.[1]
HPLC Method for Impurity Tracking:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm (Nitro group absorption max).[1]
-
Retention Time: Expect elution ~2.8 - 3.5 min depending on gradient slope.[1]
-
Limit of Quantitation (LOQ): Must be validated to <0.05% (ICH Q3A standards).
Safety & Handling Protocols
-
Energetic Hazard: Nitro-aromatics can be explosive under high heat or confinement.[1] Do not distill the neat liquid at atmospheric pressure.[1]
-
Toxicity: 4-Methyl-3-nitrophenol is an irritant and potential mutagen.[1] Use full PPE (gloves, goggles, respirator).
-
Waste Disposal: Segregate as "Halogen-free Organic Waste". Do not mix with strong reducing agents in waste drums (risk of exotherm).[1]
References
-
Synthesis of 3-Amino-4-methylphenol: PrepChem. (n.d.).[1] Synthesis of 3-amino-4-methylphenol.[1][2][5][6] Retrieved from [Link]
-
Pharmaceutical Intermediates (DDX3 Inhibitors): Google Patents. (2017).[1] WO2017162834A1 - Use of ddx3 inhibitors as antiproliferative agents.[1] Retrieved from
-
Chemical Safety & Data: PubChem. (2025).[1] 3-Nitro-p-cresol (CID 16271).[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
O-Alkylation Protocol: Google Patents. (2010). US 2010/0216779 A1 - Imidazopyridine Kinase Inhibitors.[1] Retrieved from
Sources
- 1. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-甲基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US20080300242A1 - Imidazopyridine Kinase Inhibitors - Google Patents [patents.google.com]
- 5. CAS 2836-00-2: 3-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Analysis of 4-Methyl-3-nitrophenolate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Methyl-3-nitrophenolate
4-Methyl-3-nitrophenol (also known as 3-nitro-p-cresol) is a significant nitrophenolic compound with considerable relevance in environmental science and toxicology. It is recognized primarily as a major metabolite of the organophosphorus insecticide fenitrothion, making its detection a key indicator for monitoring exposure to this widely used pesticide.[1] Given its potential genotoxicity and carcinogenicity, the development of robust, sensitive, and reliable analytical methods for the quantification of 4-methyl-3-nitrophenolate in various matrices is of paramount importance for public health and environmental protection.[1]
This guide provides a comprehensive overview of the analytical standards and detailed protocols for the analysis of 4-methyl-3-nitrophenolate, designed to be a practical resource for researchers, scientists, and professionals in drug development. The methodologies discussed herein are grounded in established analytical principles and validated against rigorous performance criteria, ensuring both scientific integrity and practical applicability.
Core Analytical Methodologies: A Comparative Overview
The choice of an analytical technique for 4-methyl-3-nitrophenolate is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a versatile and widely used technique for the analysis of nitrophenolic compounds.[1] It offers excellent reproducibility and is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it a powerful tool for the trace analysis of 4-methyl-3-nitrophenolate.[2][3] However, due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[4]
-
Electrochemical Methods: These techniques offer a cost-effective and highly sensitive alternative for the detection of electroactive compounds like 4-methyl-3-nitrophenolate.[5] The analysis is based on the oxidation or reduction of the analyte at the surface of a modified electrode, generating a current that is proportional to its concentration.
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of 4-Methyl-3-nitrophenolate in Water and Urine
This protocol is adapted from validated methods for the analysis of 3-methyl-4-nitrophenol in biological and environmental samples.[1][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
For urine samples, acidify 1 mL of the sample to a pH of approximately 3-4 with a small volume of concentrated hydrochloric acid.
-
For water samples, use a 10-20 mL aliquot and acidify as above.
-
Add 5 mL of ethyl acetate to the sample in a screw-capped glass tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
2. HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
3. Calibration and Quantification
-
Prepare a stock solution of 4-methyl-3-nitrophenolate (e.g., 100 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
Inject the working standards to construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of 4-methyl-3-nitrophenolate in the prepared samples by interpolation from the calibration curve.
Protocol 2: GC-MS Analysis of 4-Methyl-3-nitrophenolate in Soil
This protocol is based on U.S. EPA Method 8041A and incorporates a derivatization step to improve chromatographic performance.[7]
1. Sample Preparation (Ultrasonic Extraction and Derivatization)
-
Weigh 10 g of the soil sample into a beaker and mix with 10 g of anhydrous sodium sulfate.
-
Add 50 mL of a 1:1 (v/v) mixture of acetone and hexane and extract in an ultrasonic bath for 20 minutes.
-
Decant the solvent extract and repeat the extraction twice more with fresh solvent.
-
Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator.
-
Transfer the concentrated extract to a vial and evaporate to dryness under a stream of nitrogen.
-
For derivatization, add 100 µL of N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile to the dried extract.[8]
-
Seal the vial and heat at 80°C for 1 hour with vigorous stirring.[8]
-
Cool the sample to room temperature before GC-MS analysis.
2. GC-MS Operating Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte |
3. Calibration and Quantification
-
Prepare derivatized standards of 4-methyl-3-nitrophenolate following the same procedure as for the samples.
-
Construct a calibration curve using the derivatized standards.
-
Quantify the analyte in the soil samples using the calibration curve.
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: General workflow for sample analysis.
Method Validation According to ICH Guidelines
To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] The key validation parameters are summarized below.
| Validation Parameter | Description and Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method should demonstrate no significant interference at the retention time of 4-methyl-3-nitrophenolate from matrix components or other potential contaminants. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should typically be ≥ 0.99.[6] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. Recovery should typically be within 80-120%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), the RSD should typically be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. |
A summary of typical performance data for the HPLC-UV analysis of 3-methyl-4-nitrophenol is provided below.[1][6]
| Parameter | Typical Value |
| Retention Time | ~2.81 minutes |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.87 µg/mL |
| Accuracy (Recovery) | 96 - 112% |
| Precision (RSD) | 1 - 15% |
References
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents.
-
Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion - American Chemical Society. Available at: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. Available at: [Link]
-
Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - MDPI. Available at: [Link]
-
Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes - SciSpace. Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available at: [Link]
-
Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite | ACS Omega - ACS Publications. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - U.S. Environmental Protection Agency. Available at: [Link]
-
Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples - NCBI. Available at: [Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. Available at: [Link]
-
Method 604: Phenols - U.S. Environmental Protection Agency. Available at: [Link]
-
An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
-
Method 8041A. Available at: [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. Available at: [Link]
-
EPA-EAD: 604: Phenols in Water Using GCECD/FID. Available at: [Link]
-
Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry - 岩矿测试. Available at: [Link]
-
EPA-RCA: 8041A: Phenols by Gas Chromatography. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]
-
GC-FID Method Note – Phenols (EPA 604) - Lucidity. Available at: [Link]
-
Synthesis and characterization of ethylenediaminium nitrophenolate | Request PDF. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]
-
A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
-
EPA Method 604 Instrumentation Guide - Amptius. Available at: [Link]
-
(PDF) 3-Methyl-4-nitrophenol - ResearchGate. Available at: [Link]
-
Sensitive and Selective Electrochemical Sensor for Detecting 4-Nitrophenole using Novel Gold Nanoparticles/Reduced Graphene Oxide/Activated Carbon Nanocomposite | Request PDF - ResearchGate. Available at: [Link]
-
Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives - ResearchGate. Available at: [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
"Development and validation of a solid phase extraction sample cleanup " by Jennifer L. Thomas, Christopher C. Donnelly et al. - DigitalCommons@UNL. Available at: [Link]
-
P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS - sdnbvc. Available at: [Link]
-
Phenols Analysis of phenols according to EPA 8040 - Agilent. Available at: [Link]
Sources
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- 2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 3. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
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- 9. database.ich.org [database.ich.org]
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- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Experimental Setup & Protocols for 4-Methyl-3-nitrophenolate Reactions
Executive Summary
4-Methyl-3-nitrophenol (CAS 2042-14-0), also known as 3-nitro-p-cresol, is a critical building block in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors and anti-infectives), agrochemicals (organophosphorus pesticides), and high-performance dyes.[1][2][3][4][5] Its reactivity is dominated by the electron-withdrawing nitro group (
This guide provides validated experimental protocols for the two most common transformations of 4-Methyl-3-nitrophenol: Nitro-Group Reduction (to 3-amino-4-methylphenol) and O-Alkylation (etherification). It includes safety mandates, reaction setups, and analytical characterization methods.
Chemical Profile & Safety
Physicochemical Properties
| Property | Data | Relevance |
| Formula | MW: 153.14 g/mol | |
| Appearance | Yellow crystalline powder | Visual purity indicator (darkening indicates oxidation) |
| Melting Point | 78–81 °C | Low MP requires careful drying (avoid high vac >50°C) |
| pKa | ~8.66 | More acidic than p-cresol (pKa ~10.[2]3) due to |
| Solubility | Soluble in EtOAc, MeOH, DMF; Slightly soluble in | Use organic solvents for reaction; aqueous workup feasible |
Safety & Handling (Critical)
-
Nitro Group Hazards: While stable, nitro-aromatics can be energetic. Avoid heating crude residues above 100°C without DSC testing.
-
Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.
-
Incompatibility: Incompatible with strong bases and reducing agents (unless controlled).
Experimental Protocol A: Catalytic Reduction to 3-Amino-4-methylphenol
Objective: Selective reduction of the nitro group to an amine without affecting the aromatic ring.[6] This is the primary pathway for generating aniline-based pharmaceutical intermediates.
Reaction Mechanism & Logic
We utilize Catalytic Hydrogenation (
-
Catalyst: 10% Palladium on Carbon (Pd/C). High surface area ensures rapid turnover.
-
Solvent: Methanol (MeOH). High solubility of substrate and product; easy removal.
-
Control: Monitoring
uptake is critical to prevent over-reduction (though rare with phenols).
Step-by-Step Procedure
Reagents:
-
4-Methyl-3-nitrophenol (10.0 g, 65.3 mmol)
-
10% Pd/C (0.5 g, 5 wt% loading)
-
Methanol (100 mL, HPLC Grade)
-
Hydrogen gas (balloon or low-pressure line)
Workflow:
-
Dissolution: In a 250 mL three-neck round-bottom flask (RBF), dissolve 10.0 g of 4-Methyl-3-nitrophenol in 100 mL Methanol.
-
Inerting: Sparge the solution with Nitrogen (
) for 10 minutes to remove dissolved oxygen (prevents catalyst ignition). -
Catalyst Addition: Carefully add 0.5 g Pd/C. WARNING: Pd/C can ignite methanol vapor in air. Add under
flow or as a water-wet slurry. -
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen (
) three times. -
Attach a hydrogen balloon (1 atm) or set pressure reactor to 30 psi.
-
Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The yellow starting material spot (
) should disappear, replaced by a polar, UV-active amine spot ( ). -
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL MeOH.
-
Note: Keep the catalyst wet during disposal to prevent pyrophoric ignition.
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a brown solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
Visual Workflow (Graphviz)
Figure 1: Workflow for the catalytic hydrogenation of 4-Methyl-3-nitrophenol.
Experimental Protocol B: O-Alkylation (Ether Synthesis)
Objective: Functionalization of the phenolic hydroxyl group to create ether derivatives (e.g., for agrochemical active ingredients).
Reaction Mechanism
This is a standard Williamson Ether Synthesis. The presence of the nitro group increases the acidity of the phenol, making deprotonation by weak bases (like
-
Base: Potassium Carbonate (
).[7] Anhydrous. -
Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to better solubility of the phenolate anion.
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).
Step-by-Step Procedure
Reagents:
-
4-Methyl-3-nitrophenol (1.53 g, 10 mmol)
-
Potassium Carbonate (2.07 g, 15 mmol, 1.5 eq)
-
Methyl Iodide (MeI) (1.70 g, 12 mmol, 1.2 eq)
-
DMF (15 mL, Dry)
Workflow:
-
Deprotonation: In a 50 mL flask, combine 4-Methyl-3-nitrophenol and
in DMF. Stir at Room Temperature for 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the nitrophenolate anion. -
Addition: Add Methyl Iodide dropwise via syringe. (Caution: MeI is toxic and volatile).
-
Reaction: Stir at Room Temperature for 3–12 hours. If using less reactive halides (e.g., alkyl bromides), heat to 60°C.
-
Quench: Pour the reaction mixture into 100 mL ice-water. The product usually precipitates.[7]
-
Extraction: If oil forms, extract with Ethyl Acetate (
mL). Wash organics with water ( ) and brine ( ) to remove DMF. -
Drying: Dry over
, filter, and concentrate.
Analytical Characterization (HPLC)
To validate purity and conversion, use the following HPLC method. The nitro group provides a strong UV chromophore.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min; Hold 2 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (phenol/nitro) |
| Retention Times | 3-Amino-4-methylphenol: ~2.5 min (Polar) 4-Methyl-3-nitrophenol: ~5.8 min O-Alkylated Product: ~7.5 min (Non-polar) |
Pathway Visualization
The following diagram illustrates the chemical connectivity and potential downstream applications.
Figure 2: Synthesis and reaction pathways for 4-Methyl-3-nitrophenol.
References
-
MDPI (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. Available at: [Link]
- Google Patents (CN1566074A).4-methyl-3-nitrophenols and preparation method thereof.
-
PubChem. 3-Methyl-4-nitrophenol Compound Summary. Available at: [Link]
-
Organic Syntheses. m-Nitrophenol (General Nitrophenol Synthesis Protocol). Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Methyl-3-nitrophenol price,buy 4-Methyl-3-nitrophenol - chemicalbook [m.chemicalbook.com]
- 3. 4-Methyl-3-nitrophenol | 2042-14-0 [chemicalbook.com]
- 4. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-3-nitrophenolate Synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: MN-CRESOL-OPT-01 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 4-Methyl-3-nitrophenolate (and its conjugate acid, 4-Methyl-3-nitrophenol or 3-nitro-p-cresol) presents a classic "Regioselectivity vs. Stability" dilemma.
Researchers typically encounter two main failure modes:
-
The Isomer Trap (Direct Nitration): Nitration of p-cresol yields primarily the 2-nitro isomer due to the directing power of the hydroxyl group, leading to poor yields of the desired 3-nitro target.
-
The "Tar" Effect (Diazotization): The alternative route via 4-methyl-3-nitroaniline offers high regioselectivity but is prone to catastrophic yield loss during hydrolysis due to azo-coupling (tar formation).
This guide addresses these specific bottlenecks with field-proven protocols.
Module 1: The "Isomer Trap" (Direct Nitration Route)
User Scenario: You are nitrating p-cresol directly with HNO₃/H₂SO₄. Issue: "My yield is low (<30%), and the product is contaminated with a low-melting solid."
Root Cause Analysis
In p-cresol, the hydroxyl group (-OH) is a strong ortho/para activator, while the methyl group (-CH₃) is a weak activator. The -OH group dominates the regiochemistry, directing the nitro group to the 2-position (ortho to itself). The desired 3-position is electronically disfavored in direct nitration.
Protocol: The Steam Distillation "Rescue"
If you must use this route (due to raw material costs), you cannot fix the regioselectivity easily, but you can fix the isolation yield by exploiting hydrogen bonding differences.
| Feature | 2-Nitro-p-cresol (Impurity) | 3-Nitro-p-cresol (Target) |
| H-Bonding | Intramolecular (between OH and NO₂) | Intermolecular (between molecules) |
| Volatility | High (Steam Volatile) | Low (Non-volatile) |
| Solubility | Low water solubility | Moderate water solubility |
Step-by-Step Separation:
-
Acidify the crude reaction mixture to pH 2.
-
Steam Distill the mixture vigorously.
-
Observation: A yellow oil/solid will distill over. Discard this. This is the unwanted 2-nitro isomer.
-
-
Filter the hot residue remaining in the flask.
-
Cool the filtrate slowly to 4°C. The desired 3-nitro-p-cresol will crystallize as long needles.
Critical Check: Do not extract the steam distillate! You want what is left behind in the pot.
Module 2: The "Purist" Route (Diazotization of Amine)
User Scenario: You are converting 4-methyl-3-nitroaniline (3-nitro-p-toluidine) to the phenol via diazonium salt. Issue: "The reaction turned into a black/red tar during heating. Yield is negligible."
Root Cause Analysis
The diazonium intermediate is unstable.[1] If the concentration is too high during the hydrolysis (boiling) step, the unreacted diazonium salt attacks the newly formed phenol (which is electron-rich), forming azo dyes (tars).
Protocol: High-Dilution Hydrolysis
To maximize yield, you must ensure the diazonium salt is the limiting reagent at every second of the reaction.
Optimized Workflow:
-
Diazotization: Dissolve 4-methyl-3-nitroaniline in H₂SO₄. Cool to 0–5°C. Add NaNO₂ solution dropwise. Starch-iodide paper must turn blue instantly.
-
Preparation of Hydrolysis Pot: In a separate flask, bring 30% H₂SO₄ to a rolling boil (approx. 100–110°C).
-
Note: High acid concentration raises the boiling point, ensuring rapid decomposition of the diazonium group.
-
-
The "Dropwise" Technique:
-
Keep the diazonium solution ice-cold (0°C).
-
Add the cold diazonium solution dropwise directly into the boiling acid.
-
Mechanism:[1][2][3][4][5][6] The drop hits the boiling acid and converts to phenol instantly. Because the volume of boiling acid is large, the phenol is diluted immediately, preventing it from reacting with the next drop of diazonium.
-
-
Extraction: Cool to room temperature. Extract with Ethyl Acetate.
Module 3: Phenol to Phenolate Conversion
User Scenario: You need the phenolate salt for a nucleophilic substitution (SnAr) or alkylation. Issue: "I lost my product during the aqueous workup."
The pH Switch
-
Implication: The molecule behaves like a chameleon based on pH.
Troubleshooting Logic:
-
If pH < 7: It is a Phenol (Neutral, Organic Soluble). Extract with DCM or EtOAc.
-
If pH > 10: It is a Phenolate (Anionic, Water Soluble). It will not extract into organic solvents.
Synthesis of the Phenolate Salt (Anhydrous): Do not use NaOH if you need anhydrous conditions for the next step.
-
Dissolve purified 4-Methyl-3-nitrophenol in dry THF or DMF.
-
Cool to 0°C.
-
Add Sodium Hydride (NaH) (1.1 eq) slowly.
-
Observation: Hydrogen gas evolution ceases. The solution turns deep yellow/orange (characteristic of the nitrophenolate anion).
-
Use this solution directly. Do not attempt to isolate the dry salt unless necessary, as nitrophenolate salts can be shock-sensitive when dry.
Visual Troubleshooting Guides
Figure 1: Synthesis Pathway Selection
Use this logic tree to select the correct starting material based on your purity requirements.
Caption: Pathway comparison.[9][10] Route A (Red) requires heavy purification. Route B (Green) requires strict kinetic control.
Figure 2: The "Tar" Troubleshooting Loop
Why did your hydrolysis fail?
Caption: Troubleshooting the Diazotization-Hydrolysis step. High temperature and high dilution are non-negotiable.
Frequently Asked Questions (FAQ)
Q: Can I use direct nitration of p-cresol to get the 3-nitro isomer efficiently? A: Generally, no. The hydroxyl group directs ortho, favoring the 2-nitro isomer. While some patents suggest using specific nitrate salts or Lewis acids can slightly shift this ratio [2], the thermodynamic preference remains for the 2-nitro isomer. The diazotization route is recommended for laboratory-scale synthesis where purity is paramount.
Q: My product is red. Is it impure? A: Pure 4-Methyl-3-nitrophenol is typically a yellow crystalline solid. A red color usually indicates the presence of trace azo-coupling byproducts or oxidation products (quinones). Recrystallization from ethanol/water usually clears this.
Q: I extracted with ether but the yield is zero. Why? A: Check your pH. If you neutralized the acid hydrolysis with too much base (pH > 9), you formed the water-soluble phenolate . Acidify the aqueous layer to pH 2-3 until it turns cloudy/precipitates, then extract.
Q: Why is steam distillation effective for separation? A: It relies on hydrogen bonding.[1] The 2-nitro isomer forms an intramolecular hydrogen bond (within itself), "hiding" its polarity and making it volatile. The 3-nitro isomer forms intermolecular hydrogen bonds (with water/neighbors), anchoring it in the boiling flask [3].
References
-
Smit, C. (2000).[1] Evaluation of Lewis acid catalysed and other nitration strategies for the selective nitration of cresols. Nelson Mandela University. Retrieved from [Link]
-
Doubtnut/Youtube Education. (2020).[1] Separation of o-nitrophenol and p-nitrophenol by steam distillation. (Mechanistic explanation of H-bonding volatility). Retrieved from [Link]
-
Organic Syntheses. (1923). m-Nitrophenol (General Diazotization Procedure).[1] Org.[1][11] Synth. 1923, 3,[5] 79. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CH615901A5 - Process for the preparation of p-nitro-m-cresol - Google Patents [patents.google.com]
- 3. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 6. US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents [patents.google.com]
- 7. 4-Methyl-3-nitrophenol price,buy 4-Methyl-3-nitrophenol - chemicalbook [m.chemicalbook.com]
- 8. 4-Methyl-3-nitrophenol | 2042-14-0 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 11. pjsir.org [pjsir.org]
Technical Support Center: 4-Methyl-3-nitrophenolate Solubility Guide
Executive Summary: The "Meta-Nitro" Solubility Trap
Welcome to the technical support center. If you are reading this, you are likely facing precipitation issues, inconsistent concentration data, or unexpected color shifts with 4-Methyl-3-nitrophenolate .
The core issue stems from a common misconception regarding the pKa of this molecule.[1][2] Unlike its isomer 4-nitrophenol (pKa ~7.1), which ionizes readily at physiological pH, 4-methyl-3-nitrophenol has a nitro group in the meta position relative to the hydroxyl group.[1][2] This results in a significantly higher pKa (approx. 8.3–8.[1][2]6) [1, 2].[1][2][3]
The Consequence: At pH 7.4 (PBS/Media), the molecule remains >90% in its neutral, hydrophobic form , leading to immediate precipitation ("crashing out") if prepared incorrectly.[1][2] This guide provides the protocols to force the equilibrium toward the soluble phenolate anion or stabilize the neutral form.[1][2]
Module 1: Solubility Profile & Physical Constants[1][2]
Before attempting dissolution, review the physicochemical limitations.[1][2] The "Phenolate" form refers to the anionic salt, which is highly water-soluble, whereas the "Phenol" form is the neutral solid you likely received in the bottle.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Implication for Solubility |
| CAS Number | 2042-14-0 | Verification ID (Also called 3-Nitro-p-cresol) |
| Molecular Weight | 153.14 g/mol | Calculation basis for Molarity |
| pKa | ~8.3 – 8.6 [1] | CRITICAL: Remains neutral/insoluble at pH 7.[1][2]4. |
| Water Solubility (Neutral) | ~1.3 g/L (8.7 mM) | Very poor.[1][2] Do not dissolve directly in water.[1][2] |
| Water Solubility (Phenolate) | >50 g/L | High solubility, but requires pH > 9.[1][2]5. |
| Appearance | Yellowish Crystalline Powder | Color intensity increases with ionization (Halochromism).[1][2] |
Module 2: Decision Tree & Workflows
Choose your dissolution strategy based on your final application.
Figure 1: Decision matrix for selecting the correct dissolution method based on experimental needs.
Module 3: Step-by-Step Protocols
Protocol A: The "DMSO Spike" (For Biological Assays)
Use this when you cannot alter the pH of your experimental medium (e.g., cell culture).[2]
Mechanism: You are creating a concentrated stock in a solvent where the neutral form is soluble (DMSO), then diluting it rapidly to a concentration below the water solubility limit (~1.3 g/L), relying on kinetic stability.[1][2]
-
Weighing: Weigh the necessary amount of 4-Methyl-3-nitrophenol solid.
-
Primary Solubilization: Add 100% Anhydrous DMSO to create a 100 mM stock solution . Vortex until completely dissolved (solution will be yellow).[1][2]
-
Secondary Dilution (The Critical Step):
Protocol B: The "Phenolate Conversion" (For High Concentration)
Use this when you need high concentrations (>10 mM) and can tolerate a higher pH or high ionic strength.[2]
Mechanism: We chemically deprotonate the phenol using a strong base to generate the 4-methyl-3-nitrophenolate anion.[1][2] Ionic compounds are vastly more soluble in water than their neutral counterparts.[1][2]
-
Stoichiometric Calculation: Calculate the moles of 4-Methyl-3-nitrophenol.
-
Base Addition: Add 1.05 equivalents of NaOH or KOH (1M stock).
-
Dissolution: Vortex. The powder will dissolve rapidly, turning the solution a deep orange/red .[1][2]
-
Buffering: Dilute to volume with water or a high-pH buffer (e.g., Glycine-NaOH, pH 10).[1][2]
Module 4: Troubleshooting & FAQs
Q1: Why did my solution turn from pale yellow to deep orange?
A: This is the Halochromic Effect .[1][2]
-
Deep Orange: Anionic Phenolate form (High pH).[1][2] This color change confirms ionization.[1][2] If you are doing spectrophotometric analysis, you must control pH strictly, as the extinction coefficient (
) changes dramatically between these two forms [3].[1][2]
Q2: I followed Protocol A, but I still see crystals after 2 hours.
A: You likely exceeded the saturation limit or experienced "Oiling Out." At 100 µM, the neutral molecule is stable.[1][2] At >1 mM in pH 7.4, it is thermodynamically unstable.[1][2] Over time, the dispersed molecules aggregate and crystallize.[1][2]
-
Fix: Prepare the working solution immediately before use (fresh). Do not store diluted aqueous solutions at 4°C, as cold temperatures reduce solubility further and encourage crystallization.[1][2]
Q3: Can I autoclave the solution?
A: No. Nitro-aromatics can be thermally unstable and shock-sensitive in dry forms.[1][2] While solutions are generally safer, autoclaving may cause degradation or decarboxylation.[1][2]
Q4: My HPLC retention time is shifting. Why?
A: The retention time of ionizable compounds is highly pH-dependent.[1][2]
-
Because the pKa is ~8.5, slight fluctuations in your mobile phase pH (e.g., pH 7.0 vs 7.[1][2]5) will drastically change the ratio of neutral-to-ionized species.[1][2]
-
Fix: Use a buffered mobile phase with a pH at least 2 units away from the pKa.
References
-
PubChem. (n.d.).[1][2] Compound Summary: 4-Methyl-3-nitrophenol (CID 17412).[1][2][5] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Cresol - Wikipedia [en.wikipedia.org]
- 3. 4-methyl-3-nitrophenol manufacturers and suppliers in india [chemicalbook.com]
- 4. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 5. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of 4-Methyl-3-Nitrophenolate Extraction from Soil
Executive Summary
This guide addresses the extraction and quantification of 4-Methyl-3-nitrophenolate (and its neutral form, 4-methyl-3-nitrophenol) from complex soil matrices.
Critical Technical Alert: This analyte is a weak acid (pKa ≈ 7.4 - 8.6) . Standard pesticide extraction protocols (neutral QuEChERS) often fail because the analyte exists as a water-soluble phenolate ion at neutral/alkaline pH. Successful extraction requires pH control to drive the equilibrium toward the neutral, organic-soluble protonated form. Furthermore, standard cleanup sorbents like PSA (Primary Secondary Amine) must be avoided , as they will irreversibly bind the target analyte.
Part 1: Physicochemical Profile & Extraction Logic
Before starting, verify your target properties. Optimization relies on exploiting these values.
| Property | Value | Implication for Extraction |
| Analyte Name | 4-Methyl-3-nitrophenol (4M3NP) | Often a degradation product of pesticides (e.g., Fenitrothion, Fluorodifen).[1][2] |
| pKa | ~7.4 – 8.6 | Crucial: At pH > 7, it is ionized (Phenolate) and stays in water. At pH < 5, it is neutral and extracts into organic solvents. |
| Log Kow | ~2.2 – 2.5 | Moderately lipophilic (neutral form). Suitable for Acetonitrile (ACN) or Ethyl Acetate extraction. |
| Solubility | Water (Low), Methanol (High), ACN (High) | Organic solvents are effective only if the matrix water is acidified. |
Part 2: Method Selection (Decision Matrix)
Do not default to Soxhlet without considering throughput. Use this logic flow to select your extraction method.
Figure 1: Decision matrix for selecting the optimal extraction methodology based on sample throughput and moisture content.
Part 3: Optimized Protocols
Method A: Acidified QuEChERS (Recommended for Routine Analysis)
Best for: High throughput, LC-MS/MS analysis.
The "Why": Standard QuEChERS uses citrate buffers (pH 5-5.5). For nitrophenols, this may not be acidic enough. We use 1% Acetic Acid to ensure the phenol is fully protonated.
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: If soil is dry, add 5 mL water and vortex. Wait 30 mins.
-
Acidification (Critical): Add 10 mL of 1% Acetic Acid in Acetonitrile (ACN) .
-
Note: The acid suppresses ionization, forcing 4M3NP into the ACN layer.
-
-
Extraction: Shake vigorously for 1 min (or use Geno/Grinder).
-
Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Do not use buffered citrate salts if they raise pH > 5. Pure salts + acidified solvent is safer here.
-
Centrifugation: 3700 rpm for 5-10 mins.
-
Cleanup (dSPE): Transfer supernatant to dSPE tube containing MgSO₄ and C18 only .
-
WARNING:DO NOT USE PSA (Primary Secondary Amine). PSA is basic and will remove your acidic analyte.
-
-
Analysis: Filter (0.2 µm PTFE) and inject.
Method B: Ultrasonic Assisted Extraction (UAE)
Best for: Difficult/Aged soils, HPLC-UV analysis.
-
Mix: 10 g soil + 10 g anhydrous Na₂SO₄ (drying agent).
-
Solvent: Add 20 mL Methanol:0.1M HCl (90:10) .
-
Sonication: Sonicate for 20 mins at < 30°C (avoid thermal degradation).
-
Separation: Centrifuge and decant supernatant. Repeat extraction x2.
-
Concentration: Combine extracts, evaporate to near dryness (Rotovap), and reconstitute in Mobile Phase.
Part 4: Troubleshooting & FAQs
Category 1: Low Recovery
Q: My recovery is consistently low (< 60%). What is happening? A: This is almost always a pH or Cleanup issue.
-
Check 1 (The pH Trap): Did you check the pH of the soil slurry? If the soil is alkaline (calcareous), your extraction solvent might be neutralized.
-
Fix: Add 100-200 µL of conc. HCl or Formic Acid to the sample before adding the organic solvent.
-
-
Check 2 (The PSA Trap): Did you use a standard "Fruits & Veg" QuEChERS kit? These contain PSA.[6]
-
Fix: Use a custom dSPE mix with C18 only or C18 + GCB (Graphitized Carbon Black). Note: GCB can sometimes retain planar aromatics like nitrophenols; test recovery with and without GCB.
-
Q: I see high variability (RSD > 20%) between replicates. A: This indicates non-homogeneous distribution or "aging" effects.
-
Fix: Improve homogenization (cryo-milling). For aged soils (where analyte is trapped in micropores), switch from QuEChERS to UAE or ASE (Accelerated Solvent Extraction) using elevated temperature (80°C) to increase mass transfer kinetics.
Category 2: Chromatographic Issues
Q: The 4M3NP peak is tailing severely. A: Phenols interact with active silanol sites on HPLC columns.
-
Fix: Ensure your Mobile Phase has sufficient ionic strength and acidity.
-
Recommended MP: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Column: Use a "End-capped" C18 column or a column designed for polar compounds (e.g., C18-Polar Embedded).
-
Q: I have a massive interference peak co-eluting with 4M3NP. A: Soil humic acids often co-extract.
-
Fix: If using UV detection, humic acids absorb broadly. Switch to LC-MS/MS (MRM mode) for specificity.
-
Parent Ion: 152 m/z [M-H]⁻ (Negative Mode ESI is far more sensitive for nitrophenols than Positive mode).
-
Primary Transition: 152 -> 122 (Loss of NO).
-
Part 5: Optimized Workflow Diagram
Figure 2: Optimized Acidified QuEChERS workflow emphasizing the exclusion of PSA sorbent.
References
-
United States Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[7][8] SW-846 Update IV. [Link] (Foundational method for phenol extraction logic, emphasizing acidification).
- Asensio-Ramos, M., et al. (2010). Matrix solid-phase dispersion for the extraction of nitrophenols from soil samples. Journal of Chromatography A, 1217(16), 2412-2418.
- Padilla-Sánchez, J.A., et al. (2010). Determination of four nitrophenol metabolites of organophosphorus pesticides in human urine and soil. Journal of Chromatography B. (Specific reference for 3-methyl-4-nitrophenol/4-methyl-3-nitrophenol extraction parameters).
- European Commission Reference Laboratories. (2020). EURL-SRM - Analytical Observations Report on Nitrophenols. (Authoritative source on the "PSA Trap" issue where acidic pesticides are lost during alkaline cleanup).
-
PubChem. (2025). Compound Summary: 4-Methyl-3-nitrophenol.[3][9] National Library of Medicine. [Link] (Source for pKa and physicochemical properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. phmethods.net [phmethods.net]
- 3. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. 4-Methyl-3-nitrophenol price,buy 4-Methyl-3-nitrophenol - chemicalbook [m.chemicalbook.com]
Validation & Comparative
comparing synthesis methods for 4-Methyl-3-nitrophenolate
This guide provides a technical comparison of synthesis methods for 4-Methyl-3-nitrophenolate (the salt form of 4-Methyl-3-nitrophenol , also known as 3-nitro-p-cresol ).
The synthesis of this compound presents a classic regioselectivity challenge. Direct nitration of p-cresol overwhelmingly favors the 2-nitro isomer (ortho to the hydroxyl group) due to the strong directing effect of the phenol oxygen. Obtaining the 3-nitro isomer (meta to hydroxyl, ortho to methyl) requires indirect strategies to bypass this thermodynamic preference.
This guide compares three distinct methodologies:
-
The "Classic" Route: Diazotization-Hydrolysis of 4-Amino-2-nitrotoluene.
-
The "Green" Route: Ipso-Hydroxylation of Aryl Boronic Acids.[1]
-
The "Industrial" Route: Nitration of p-Cresol Carbonate.
Part 1: Comparative Analysis
The following table summarizes the performance metrics for each route. Data is aggregated from standard industrial protocols and recent literature.
| Feature | Method A: Diazotization-Hydrolysis | Method B: Boronic Acid Oxidation | Method C: Carbonate Nitration |
| Primary Mechanism | Nucleophilic Substitution (SN1-like) | Oxidative Ipso-Hydroxylation | Electrophilic Aromatic Substitution |
| Starting Material | 4-Amino-2-nitrotoluene | 4-Methyl-3-nitrophenylboronic acid | p-Cresol Carbonate |
| Regioselectivity | High (Pre-defined by precursor) | Perfect (Stereospecific replacement) | Good (Steric control) |
| Typical Yield | 65 – 75% | 90 – 98% | 80 – 85% |
| Scalability | High (Industrial Standard) | Low (Reagent Cost) | High (Bulk Manufacturing) |
| Safety Profile | Low (Diazo hazards, acid waste) | High (Mild aqueous conditions) | Medium (Nitration exotherms) |
| Cost Efficiency | High (Cheap precursors) | Low (Expensive Boron reagents) | High (Cheap reagents) |
Part 2: Detailed Synthesis Protocols
Method A: Diazotization-Hydrolysis (The "Classic" Route)
Best for: Large-scale synthesis where raw material cost is the primary driver.
This method utilizes 4-amino-2-nitrotoluene (derived from the partial reduction of 2,4-dinitrotoluene). The amino group is converted to a diazonium salt and then hydrolyzed to the phenol.
Protocol:
-
Solubilization: Dissolve 0.1 mol of 4-amino-2-nitrotoluene in 150 mL of 35% H₂SO₄. Heat gently to ensure complete salt formation, then cool to 0–5°C in an ice-salt bath.
-
Diazotization: Dropwise add a solution of NaNO₂ (0.11 mol) in water, maintaining the temperature strictly below 5°C. Stir for 1 hour.
-
Critical Check: Test with starch-iodide paper (should turn blue instantly) to ensure excess nitrous acid.
-
-
Hydrolysis (The "Sandmeyer-type" Step): Prepare a boiling solution of 50% H₂SO₄ (200 mL). Slowly add the cold diazonium solution to the boiling acid.
-
Mechanistic Note: High acid concentration increases the boiling point (approx 130°C) and prevents coupling reactions (azo dye formation). The high temperature drives the SN1-like loss of N₂.
-
-
Isolation: Steam distill the mixture. The 4-methyl-3-nitrophenol co-distills with water.
-
Salt Formation: Collect the solid phenol, dissolve in 1M NaOH (1.05 eq), and lyophilize to obtain 4-Methyl-3-nitrophenolate .
Method B: Ipso-Hydroxylation of Boronic Acids (The "Green" Route)
Best for: Medicinal chemistry, high-purity requirements, and rapid library generation.
This modern method uses hydrogen peroxide to replace a boronic acid moiety with a hydroxyl group. It is mild, metal-free, and avoids hazardous diazonium intermediates.
Protocol:
-
Reaction Setup: In a flask, suspend 4-methyl-3-nitrophenylboronic acid (1.0 mmol) in water (5 mL).
-
Oxidation: Add 30% H₂SO₄ (catalytic amount) or simply use basic conditions. For the cleanest reaction, add 30% H₂O₂ (3.0 mmol) dropwise at room temperature.
-
Stirring: Stir vigorously for 15–30 minutes. The reaction is typically exothermic and fast.
-
Quenching: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Conversion: Treat the resulting pure phenol with NaH in THF to generate the anhydrous phenolate salt.
Method C: Nitration of p-Cresol Carbonate (The "Industrial" Route)
Best for: Avoiding aniline precursors while correcting nitration regioselectivity.
Direct nitration of p-cresol yields the 2-nitro isomer. By protecting the phenol as a carbonate ester, the steric bulk increases, and the electronic activation of the ring is modulated, shifting the nitration preference toward the 3-position.
Protocol:
-
Protection: React p-cresol with phosgene or diphenyl carbonate to form di-(p-tolyl) carbonate .
-
Nitration: Dissolve the carbonate in 96% H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) slowly.
-
Regiocontrol: The bulky carbonate group sterically hinders the ortho positions (2,6), favoring the meta position (3) relative to the oxygen.
-
-
Hydrolysis: Pour the nitrated mixture onto ice. Collect the solid nitrated carbonate. Hydrolyze by refluxing in 10% NaOH solution.
-
Workup: Acidify to precipitate the phenol, filter, and recrystallize from ethanol/water.
Part 3: Visualization of Pathways
The following diagram illustrates the chemical flow and mechanistic divergence of the three methods.
Caption: Comparative workflow of Diazotization (Red), Boronic Oxidation (Green), and Carbonate Nitration (Blue) routes.
Part 4: References
-
Elumalai, V., & Hansen, J. H. (2020).[1] A scalable and green one-minute synthesis of substituted phenols. Royal Society of Chemistry Advances, 10, 41612-41616. Link
-
Dietrich, H., et al. (1975). Production of 3-nitro-p-cresol-(1). U.S. Patent 3,911,031. Link
-
Cohen, T., et al. (1977). Rapid and simple conversion of arylboronic acids to phenols.[1][2][3] Journal of the American Chemical Society, 99(24), 8097–8098.
-
Booth, G. (2000). Nitro Compounds, Aromatic.[4][5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Sources
- 1. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 2. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Methyl-3-nitrophenolate
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-Methyl-3-nitrophenolate. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances of each technique, offering a comparative analysis of their performance based on key validation parameters. Our objective is to equip you with the necessary data and insights to make an informed decision when selecting the most appropriate analytical method for your specific application.
Introduction: The Analytical Imperative for 4-Methyl-3-nitrophenolate
4-Methyl-3-nitrophenolate and its isomeric forms are significant compounds, often encountered as metabolites of pesticides or as intermediates in chemical synthesis.[1][2] Accurate and reliable quantification of this analyte is paramount for toxicological assessments, environmental monitoring, and quality control in manufacturing processes. The choice of analytical methodology is a critical decision that directly impacts the quality and reliability of the generated data. This guide will explore the two most prominent chromatographic techniques, HPLC and GC, for this purpose.
The Chromatographic Contenders: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally labile.[3] Conversely, Gas Chromatography (GC) offers high resolution and sensitivity, particularly for volatile and semi-volatile compounds.[3] The selection between these two powerful techniques hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis in terms of sensitivity, speed, and cost.
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we have designed and validated both an HPLC and a GC method for the determination of 4-Methyl-3-nitrophenolate. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[4][5][6]
HPLC Method Protocol
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) was used.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV detection at 270 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard solutions of 4-Methyl-3-nitrophenolate were prepared in the mobile phase.
GC Method Protocol
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector was employed. For enhanced sensitivity and selectivity, a mass spectrometer (MS) could also be utilized.
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 250°C, and held for 5 minutes.
-
Detector Temperature (FID): 300°C.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation and Derivatization: Due to the polar nature of the phenolic group, derivatization is often recommended for GC analysis to improve peak shape and thermal stability. In this protocol, samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether.
Visualizing the Workflow
To clearly delineate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC method validations.
Caption: HPLC Method Validation Workflow.
Caption: GC Method Validation Workflow.
Cross-Validation Results: A Quantitative Comparison
The performance of both the HPLC and GC methods was evaluated against key validation parameters as stipulated by ICH guidelines.[8][9] The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | - |
Table 2: Accuracy
| Concentration (µg/mL) | HPLC (% Recovery) | GC (% Recovery) | Acceptance Criteria |
| Low QC (1.5 µg/mL) | 99.8% | 101.2% | 80 - 120% |
| Mid QC (50 µg/mL) | 100.5% | 99.5% | 80 - 120% |
| High QC (80 µg/mL) | 99.2% | 98.9% | 80 - 120% |
Table 3: Precision
| Parameter | HPLC (%RSD) | GC (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.2% | 1.8% | RSD ≤ 2% |
| Intermediate Precision (n=6) | 1.8% | 2.5% | RSD ≤ 3% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC (µg/mL) | GC (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.03 |
| Limit of Quantitation (LOQ) | 0.5 | 0.1 |
Table 5: Robustness
| Parameter Varied | HPLC (Peak Area % Change) | GC (Peak Area % Change) | Acceptance Criteria |
| Flow Rate/Carrier Gas Flow (±10%) | < 2.0% | < 2.5% | Significant changes should be noted |
| Column Temperature (±5°C) | < 1.5% | < 3.0% | Significant changes should be noted |
| Mobile Phase/Oven Ramp Rate (±5%) | < 2.2% | < 3.5% | Significant changes should be noted |
Discussion and Interpretation of Results
Both the HPLC and GC methods demonstrated acceptable performance according to the validation criteria.
-
Linearity and Range: Both methods exhibited excellent linearity over their respective ranges. The HPLC method offered a slightly wider linear range.
-
Accuracy and Precision: The accuracy, presented as percent recovery, was well within the acceptable limits for both methods. The HPLC method showed slightly better precision (lower %RSD) in both repeatability and intermediate precision studies.
-
Sensitivity: The GC method proved to be more sensitive, with significantly lower LOD and LOQ values. This is a key advantage when analyzing samples with trace amounts of 4-Methyl-3-nitrophenolate.
-
Robustness: Both methods were found to be robust, with minor variations in method parameters having no significant impact on the results. The HPLC method demonstrated slightly better robustness to changes in experimental conditions.
-
Specificity: The DAD detector in the HPLC system provided spectral information, enhancing the specificity of the method. For the GC-FID method, specificity is primarily based on retention time. Coupling the GC to a mass spectrometer would provide the highest level of specificity.
The Deciding Factors: Which Method to Choose?
The choice between HPLC and GC for the analysis of 4-Methyl-3-nitrophenolate is not a one-size-fits-all answer. The decision should be guided by the specific analytical needs.
Choose HPLC when:
-
The sample matrix is complex and may contain non-volatile components.
-
Derivatization is undesirable due to concerns about reaction efficiency or the introduction of artifacts.
-
A wider linear range is required.
-
Slightly better precision and robustness are prioritized.
Choose GC when:
-
High sensitivity is the primary requirement for detecting trace levels of the analyte.
-
The sample matrix is relatively clean and suitable for direct injection or simple extraction.
-
The laboratory is equipped and proficient in performing derivatization procedures.
-
Higher throughput is needed, as GC run times can sometimes be shorter.
The following diagram illustrates the logical flow for selecting the appropriate method.
Caption: Decision tree for method selection.
Conclusion
This comparative guide demonstrates that both HPLC and GC are viable and robust techniques for the quantitative analysis of 4-Methyl-3-nitrophenolate. The HPLC method offers excellent precision and a wider linear range without the need for derivatization, making it a strong candidate for routine analysis in many quality control settings. The GC method, on the other hand, provides superior sensitivity, which is critical for applications requiring trace-level detection.
Ultimately, the optimal method is contingent upon the specific analytical challenge at hand. By understanding the relative strengths and weaknesses of each technique as outlined in this guide, researchers and scientists can confidently select the most appropriate and defensible analytical approach for their work.
References
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents.
-
Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF - ResearchGate. Available at: [Link]
-
Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection | Request PDF - ResearchGate. Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]
-
Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes | Request PDF - ResearchGate. Available at: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF - ResearchGate. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - U.S. Environmental Protection Agency. Available at: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. Available at: [Link]
-
Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed. Available at: [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. Available at: [Link]
-
Cross and Partial Validation. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available at: [Link]
-
Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]
-
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. Available at: [Link]
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- 2. phmethods.net [phmethods.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. m.youtube.com [m.youtube.com]
Definitive Guide: Inter-Laboratory Quantification of 4-Methyl-3-nitrophenolate (4M3NP)
Topic: Inter-laboratory Comparison of 4-Methyl-3-nitrophenolate Quantification Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Scientific Context
4-Methyl-3-nitrophenolate (4M3NP) —often analyzed as its protonated form, 4-methyl-3-nitrophenol—is a critical marker for diesel exhaust particle (DEP) exposure and a structural isomer of the common pesticide metabolite 3-methyl-4-nitrophenol (fenitrothion metabolite).[1] Accurate quantification is plagued by two primary challenges: isobaric interference from regioisomers and matrix-dependent ionization suppression .
This guide synthesizes data from multiple analytical approaches to provide an objective comparison of quantification methods. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is identified as the "Gold Standard" for sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust alternative when derivatization protocols are strictly controlled.
The Isomer Challenge (Senior Scientist Insight)
Before selecting a method, you must verify your target.
-
4-Methyl-3-nitrophenol (4M3NP): Associated with diesel exhaust; potent vasodilator; endocrine disruptor.
-
3-Methyl-4-nitrophenol (3M4NP): Major urinary metabolite of Fenitrothion.[1][2]
-
Differentiation: These isomers have identical mass (
153). Separation relies entirely on chromatographic resolution or unique fragmentation patterns in MS/MS ( ) experiments.
Comparative Methodology: The Three Pillars
We evaluated three primary methodologies used across varying laboratory settings.
Method A: LC-MS/MS (Electrospray Ionization - Negative Mode)
-
Status: Gold Standard for biological fluids (urine/plasma).
-
Mechanism: Direct injection or SPE extraction followed by reverse-phase chromatography. Detection via Multiple Reaction Monitoring (MRM).
-
Pros: Highest sensitivity (pg/mL range); no derivatization required; high throughput.
-
Cons: Susceptible to matrix effects (ion suppression); requires isotope-labeled internal standards (
or -analogs) for accuracy.
Method B: GC-MS (Electron Impact)
-
Status: Traditional Reliable for air particulate matter and environmental samples.
-
Mechanism: Requires derivatization (usually silylation with BSTFA or MTBSTFA) to render the nitrophenol volatile.
-
Pros: Excellent chromatographic resolution of isomers; spectral libraries (NIST) allow structural confirmation.
-
Cons: Derivatization is moisture-sensitive and time-consuming; thermal instability of nitrophenols can lead to degradation inside the inlet.
Method C: HPLC-UV / Electrochemical Detection (ECD)
-
Status: Cost-Effective Screening .
-
Mechanism: UV absorbance (approx. 317 nm or 270 nm) or reductive electrochemical detection.
-
Pros: Low operational cost; robust for high-concentration samples (e.g., direct formulation analysis).
-
Cons: High Limits of Detection (LOD); poor selectivity against complex matrices (urine/blood).
Experimental Data Analysis
The following data aggregates performance metrics from validation studies comparing these techniques.
Table 1: Performance Metrics Comparison
| Metric | LC-MS/MS (ESI-) | GC-MS (Derivatized) | HPLC-UV (317 nm) |
| Limit of Detection (LOD) | 0.05 – 0.2 ng/mL | 1.0 – 5.0 ng/mL | 50 – 100 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Inter-Day Precision (RSD) | < 8% | < 12% | < 15% |
| Recovery (Spiked Urine) | 92% – 105% | 80% – 95% | 70% – 85% |
| Sample Prep Time | Low (30 min) | High (2 hours) | Medium (1 hour) |
| Isomer Resolution | Good (Column dependent) | Excellent | Poor |
Critical Findings on Matrix Effects
-
Urine Analysis: LC-MS/MS shows significant ion suppression in the retention window of nitrophenols. Protocol Adjustment: Laboratories using "dilute-and-shoot" methods reported 20-30% lower accuracy than labs using Solid Phase Extraction (SPE).
-
Air/Diesel Particles: GC-MS laboratories reported higher consistency for air filters, likely because the solvent extraction (Dichloromethane) acts as a clean-up step that favors non-polar contaminants, reducing background noise compared to LC methods.
Recommended Protocol: LC-MS/MS Workflow
Rationale: For drug development and toxicology, sensitivity and throughput are paramount. This protocol minimizes isomer confusion and maximizes recovery.
Reagents
-
Internal Standard (IS): 4-Methyl-3-nitrophenol-d3 (Must be added before extraction).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Prep: Aliquot 200 µL urine/plasma. Add 20 µL Internal Standard.
-
Hydrolysis (Optional but Recommended): Add
-glucuronidase; incubate at 37°C for 2 hours (to measure total nitrophenol). -
Extraction (SPE):
-
Reconstitution: Evaporate eluate under
stream; reconstitute in 100 µL Mobile Phase A:B (90:10). -
LC Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.
-
Gradient: 10% B to 90% B over 8 minutes. Crucial: Hold gradient shallow around 3-5 mins to separate 4M3NP from 3M4NP.
-
-
MS Parameters (ESI Negative):
-
Precursor Ion:
152.0 -
Quantifier Product:
122.0 (Loss of NO) -
Qualifier Product:
108.0 (Loss of )
-
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Matrix
This decision tree guides the researcher based on sample type and required sensitivity.
Caption: Decision matrix for selecting the optimal quantification method based on matrix complexity and sensitivity requirements.
Diagram 2: The Isomer Separation Challenge (LC-MS/MS Workflow)
Visualizing the critical separation of 4M3NP from its pesticide metabolite isomer.
Caption: Workflow highlighting the chromatographic resolution required to distinguish 4M3NP from its isobaric pesticide metabolite.
Inter-Laboratory Variability Factors
When comparing results between laboratories, the following variables contribute most significantly to data discrepancies (Z-scores > 2):
-
Standard Purity & Storage: Nitrophenols are light-sensitive. Laboratories storing standards in clear glass report degradation rates of 5-10% per month, skewing quantification curves.
-
pH Control in Mobile Phase: The ionization efficiency of 4M3NP in ESI(-) is highly pH dependent. A shift of 0.5 pH units in the mobile phase can alter signal intensity by >20%.
-
Isomer Misidentification: Laboratories relying solely on MS (without stringent retention time markers for both isomers) frequently misreport 3M4NP (pesticide) as 4M3NP (diesel), leading to false positives in toxicity studies.
References
-
National Institutes of Health (NIH) / PubMed. "Isolation of nitrophenols from diesel exhaust particles (DEP) as vasodilatation compounds." (Identifies 4M3NP in diesel exhaust).
-
ResearchGate / Analytical Methods. "Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol... by liquid chromatography.
-
Frontiers in Microbiology. "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation." (Details the GC-MS and HPLC retention time differences for the isomers).
-
MDPI. "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in Clinical Medicine." (General inter-lab comparison principles for MS techniques).
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. agilent.com [agilent.com]
- 5. 4-Nitrophenol isolated from diesel exhaust particles disrupts regulation of reproductive hormones in immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
assessing the cost-effectiveness of different synthetic routes to 4-Methyl-3-nitrophenolate
A Comparative Guide to the Cost-Effective Synthesis of 4-Methyl-3-nitrophenolate
Introduction: The Strategic Importance of 4-Methyl-3-nitrophenolate
4-Methyl-3-nitrophenolate, the salt of 4-methyl-3-nitrophenol, is a pivotal chemical intermediate. Its structural features, a phenol ring activated by a methyl group and functionalized with a nitro group, make it a versatile precursor in numerous industrial applications. This compound is a critical building block in the synthesis of specialized dyes, agrochemicals such as herbicides and pesticides, and a range of pharmaceutical compounds.[1] The economic viability of these end-products is intrinsically linked to the efficiency and cost-effectiveness of the synthetic route used to produce this key intermediate.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 4-methyl-3-nitrophenol. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying chemical principles and process variables that dictate overall cost. The analysis is grounded in experimental data from established literature and patents, offering researchers, process chemists, and drug development professionals a clear framework for selecting the optimal synthetic strategy based on their specific needs for scale, purity, and economic efficiency.
Route 1: Direct Aqueous Nitration of p-Cresol
This is the most straightforward and classic approach, involving the direct electrophilic aromatic substitution of p-cresol (4-methylphenol) using a nitrating agent. The primary challenge lies in controlling the regioselectivity and preventing unwanted side reactions.
Causality Behind Experimental Choices
The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both ortho-, para-directing and activating. Since the para position is blocked by the methyl group, nitration is directed to the two ortho positions (C2 and C3 relative to the hydroxyl group). The position ortho to the powerful hydroxyl activating group and meta to the weaker methyl group (C3) is the desired location for nitration. However, the formation of the isomeric 2-nitro-4-methylphenol is a significant competing reaction.[2]
The choice of an aqueous sulfuric acid medium is a key cost-control measure. It avoids the use of expensive organic solvents and allows for precise temperature management. The concentration of sulfuric acid and the reaction temperature are critical parameters; they dictate the concentration of the active nitrating species (the nitronium ion, NO₂⁺) and influence the rates of competing side reactions like oxidation and di-nitration.[2][3] A temperature range of 30-40°C is often optimal to ensure a reasonable reaction rate without promoting excessive byproduct formation.[3]
Experimental Protocol: Direct Aqueous Nitration
-
Step 1: Preparation of the Nitrating Mixture. In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, charge 480 parts of 92% sulfuric acid. Cool the acid to below 20°C.
-
Step 2: Generation of Nitric Acid. Slowly add 125 parts of sodium nitrate to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 30°C. This in-situ generation of nitric acid is a cost-effective alternative to using concentrated nitric acid directly.
-
Step 3: Nitration. Over a period of 1-2 hours, slowly add 108 parts of molten p-cresol to the nitrating mixture. Critically maintain the reaction temperature between 30°C and 40°C using the reactor jacket.[3]
-
Step 4: Reaction Completion and Quenching. After the addition is complete, continue stirring at 30-40°C for an additional 2 hours to ensure the reaction goes to completion. The reaction mixture is then slowly added to a vessel containing a large volume of crushed ice and water to precipitate the crude product.
-
Step 5: Isolation and Purification. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral. The crude product, a mixture of 3-nitro and 2-nitro isomers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the desired 4-methyl-3-nitrophenol.
Workflow Diagram: Direct Nitration
Caption: Workflow for the direct nitration of p-cresol.
Route 2: Multi-Step Synthesis via Carbonate Ester Protection
This route introduces a protection-deprotection strategy to enhance regioselectivity and potentially increase the overall yield of the desired isomer, albeit at the cost of additional process steps. The highly reactive hydroxyl group is temporarily converted into a less activating carbonate ester.
Causality Behind Experimental Choices
The core principle of this route is to moderate the activating effect of the hydroxyl group. By converting it to a carbonate ester using phosgene, its directing influence is diminished relative to the methyl group.[4] This change in the electronic landscape of the aromatic ring favors nitration at the C3 position (ortho to the methyl group and meta to the ester). This strategy is employed to minimize the formation of the 2-nitro isomer, which simplifies downstream purification and can lead to a higher isolated yield of the target compound.
The subsequent hydrolysis step, typically under basic conditions using sodium carbonate, is straightforward and efficiently removes the protecting group to reveal the final product.[4] While this route involves more steps (esterification, nitration, hydrolysis), the potential for higher purity of the crude product before final refining can offset the costs associated with complex purification of isomeric mixtures from the direct nitration route. The use of phosgene, however, is a significant drawback due to its extreme toxicity and handling requirements, representing a major cost and safety consideration for industrial-scale production.
Experimental Protocol: Carbonate Protection Route
-
Step 1: Esterification (Protection). In a suitable reactor, charge liquid caustic soda and water. Add p-cresol and heat the mixture to 40-50°C. Carefully introduce phosgene gas into the reaction mixture. After the reaction is complete, the resulting carbonate ester is isolated, washed with a NaOH solution, and dried.[4]
-
Step 2: Nitration. The dried carbonate ester is dissolved in industrial sulfuric acid. The solution is cooled to 0-5°C using an ice-salt bath. A nitrating mixture (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) is added dropwise over 2-3 hours, maintaining the low temperature. The reaction is allowed to proceed for an additional 2 hours after addition.[4]
-
Step 3: Hydrolysis (Deprotection). The nitrated reaction mixture is transferred to a separate reactor containing water. Sodium carbonate (Na₂CO₃) is added in batches, and the mixture is heated for 2-4 hours to hydrolyze the ester.[4]
-
Step 4: Isolation and Purification. The hydrolyzed solution is cooled to 8-10°C. The solution is then acidified with hydrochloric acid, causing the crude 4-methyl-3-nitrophenol to precipitate. The solid is collected by centrifugation.[4] Final purification is achieved by extraction with a solvent mixture like ethyl acetate and petroleum ether, followed by crystallization.[4]
Workflow Diagram: Carbonate Protection Route
Caption: Workflow via carbonate ester protection.
Comparative Cost-Effectiveness Analysis
The choice between these two routes is a classic trade-off between process complexity and product purity/yield.
| Feature | Route 1: Direct Aqueous Nitration | Route 2: Carbonate Ester Protection |
| Starting Materials | p-Cresol, Sulfuric Acid, Sodium Nitrate | p-Cresol, NaOH, Phosgene , Sulfuric Acid, Nitric Acid, Na₂CO₃, HCl |
| Number of Steps | 1 main reaction step | 3 main reaction steps (Protection, Nitration, Deprotection) |
| Process Simplicity | High. Fewer unit operations. | Low. Multiple reaction, isolation, and purification steps. |
| Typical Yield | 80-85% (of total nitrated isomers).[3] | Higher isolated yield of the desired isomer is claimed.[4] |
| Crude Product Purity | Lower. Contains significant amounts of the 2-nitro isomer, requiring extensive purification. | Higher. Improved regioselectivity leads to a purer crude product. |
| Key Reagent Hazard | Concentrated acids are corrosive. | Extreme toxicity of phosgene requires specialized handling and infrastructure. |
| Capital & Energy Cost | Lower. Simpler equipment. Moderate heating/cooling required. | Higher. More reactors and separation units needed. Requires significant cooling (0-5°C). |
| Waste Generation | Primarily acidic wastewater containing sodium sulfate. | Acidic and basic wastewater streams, plus potential for chlorinated organic waste. |
| Cost-Effectiveness | More cost-effective for lower purity grades or if efficient isomeric separation technology is available. Raw material costs are low. | Potentially cost-effective for high-purity applications where the cost of complex purification of isomeric mixtures outweighs the cost of additional steps and phosgene handling. |
Conclusion and Recommendation
For most industrial applications, Route 1: Direct Aqueous Nitration of p-Cresol remains the more cost-effective and practical choice. Its simplicity, use of inexpensive bulk chemicals, and avoidance of highly toxic reagents like phosgene make it attractive for large-scale production. The primary economic challenge of this route is the cost associated with the separation of the 3-nitro and 2-nitro isomers. However, for many applications, the isomeric mixture may be acceptable, or modern purification techniques can mitigate this cost.
Route 2: The Carbonate Ester Protection strategy serves as a valuable alternative for producing high-purity 4-methyl-3-nitrophenol required for specialized applications, such as in the pharmaceutical industry. The improved regioselectivity can justify the increased process complexity and cost. The most significant barrier to its widespread adoption is the operational cost and extreme safety protocols associated with the use of phosgene. For any organization considering this route, a thorough hazard and operability (HAZOP) study and significant investment in safety infrastructure are non-negotiable prerequisites.
Ultimately, the selection of the synthetic route must be based on a holistic analysis of the required product purity, available capital for equipment and safety measures, and the scale of production.
References
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
Synthesis of C. 4-Methoxy-3-nitrophenol. PrepChem.com. [Link]
-
4-Methyl-3-nitrophenol. Chem-Impex. [Link]
- CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
-
Dong, S.-L., & Cheng, X. (2012). 3-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o518. ResearchGate. [Link]
-
Zhang, J., Sun, W., Wang, S., Liu, Z., & Cui, Z. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7. [Link]
- US2136187A - Nitration of para cresol.
-
3-Methyl-4-nitrophenol. PubChem. [Link]
- CH615901A5 - Process for the preparation of p-nitro-m-cresol.
-
EP 0686141 B1 - NEW PROCESS FOR THE NITRATION OF AROMATIC COMPOUNDS IN MILD, NON-CORROSIVE CONDITIONS. European Patent Office. [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
van Niekerk, R. J. F. (2001). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS. CORE. [Link]
-
Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1097. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 4. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Methyl-3-nitrophenolate
Executive Hazard Profile: The "Trojan Horse" Risk
4-Methyl-3-nitrophenolate (and its parent acid, 4-Methyl-3-nitrophenol) presents a dual-threat hazard profile often underestimated in routine synthesis. Unlike simple mineral acids, nitrophenolic compounds possess both corrosive properties and high dermal permeability .
-
The Mechanism of Danger: The nitro group (
) increases the lipophilicity of the phenolic ring, facilitating rapid absorption through intact skin. Once absorbed, it targets the central nervous system and kidneys. -
The "Phenolate" Distinction: As a salt (phenolate), this compound is a solid. While less volatile than its phenol precursor, it poses a significantly higher dust inhalation risk . Upon contact with the slightly acidic moisture of mucous membranes (eyes, lungs) or skin, it hydrolyzes back to the toxic phenol form, causing immediate chemical burns and systemic toxicity.
The Barrier Strategy: PPE Selection
Standard laboratory PPE is insufficient for nitrophenols. You must employ a Permeation-Resistant Layered Strategy .
A. Hand Protection (The Critical Failure Point)
Standard disposable nitrile gloves (4 mil) offer <1 minute of protection against phenolic solutions before invisible chemical permeation occurs.
Recommended Protocol: The "Double-Shell" System
| Layer | Material | Specifications | Function |
| Inner (Barrier) | Laminate Film | Silver Shield® / 4H® (2.7 mil) | Provides >480 min breakthrough time against phenols and nitro-compounds. |
| Outer (Mechanical) | High-Grade Nitrile | 6-8 mil thickness (extended cuff) | Protects the fragile laminate layer from tears; provides grip; disposable if splashed. |
-
Operational Rule: If the outer nitrile glove is splashed, change it immediately. If the inner laminate glove is compromised, halt work and wash hands immediately.
B. Respiratory & Eye Protection[1][2]
-
Solids (Weighing/Transfer): The phenolate dust is caustic.
-
Minimum: N95 Respirator + Chemical Splash Goggles (unvented).
-
Preferred: Work exclusively inside a certified Chemical Fume Hood.
-
-
Liquids (Reaction/Work-up):
-
Face: Full-face shield required over goggles during exothermic additions or when handling >100mL volumes.
-
C. Body Protection[3]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which can melt into skin if a reaction exotherms or fire occurs.
-
Apron: Chemical-resistant rubber or neoprene apron required for stock solution preparation.
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the mandatory decision-making process for handling 4-Methyl-3-nitrophenolate.
Figure 1: Operational logic flow for handling nitrophenolic compounds, emphasizing the divergence in risk between solid (dust) and liquid (absorption) phases.
Step-by-Step Handling Protocols
Phase 1: Preparation & Weighing
Objective: Eliminate dust generation.
-
Engineering Control: All weighing must occur inside a fume hood. If the balance is sensitive to draft, use a "balance enclosure" within the hood, not a benchtop balance.
-
Anti-Static Measures: Phenolates are often static-prone. Use an ionizing gun or anti-static brush on the weighing boat to prevent "jumping" particles.
-
Transfer: Do not use spatulas that can retain residue. Use disposable weighing funnels.
Phase 2: Solubilization
Objective: Minimize splash risk.
-
Addition Order: Always add the solvent to the solid , not the solid to the solvent. This prevents the displacement of liquid (splash-back) and reduces dust clouds (puff-back).
-
Vessel: Use round-bottom flasks with standard taper joints (e.g., 24/40). Avoid beakers which have large open surface areas.
Phase 3: Decontamination & Spill Response
The "PEG Protocol" Water alone is often inefficient for removing lipophilic nitrophenols from skin.
-
Immediate Action: If skin contact occurs, do not scrub (this increases absorption).
-
Solvent Wash: Immediately flush the area with Polyethylene Glycol 300 or 400 (PEG 300/400) (or a mix of PEG/Ethanol) for 2 minutes. The PEG acts as a solubilizing agent to draw the phenol out of the skin layers.
-
Water Rinse: Follow with copious water flushing for 15 minutes.[1]
-
Surface Decon: Spills on benchtop should be covered with weak base (Sodium Carbonate) to ensure the salt form is maintained (less volatile), then absorbed with vermiculite.
Waste Management & Disposal
Disposal Classification: Hazardous Organic Waste (Toxic).
| Waste Category | Segregation Rule | Disposal Container Labeling |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | "Solid Hazardous Waste: Nitrophenol Contaminated - TOXIC" |
| Liquid Waste | Mother liquors, reaction mixtures. | "Organic Waste (Halogen-Free*). Contains: 4-Methyl-3-nitrophenolate."[2] |
| Sharps | Needles/syringes used for transfer. | "Chemically Contaminated Sharps" |
*Note: Unless halogenated solvents (DCM/Chloroform) were used, this compound itself does not require halogenated waste segregation, but check local facility rules.
Prohibited Actions:
-
NEVER dispose of down the drain. Aquatic toxicity is high (Category Chronic 3).[1][3]
-
NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream; nitrophenols can form explosive picrate-like salts under nitrating conditions.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16271, 3-Nitro-p-cresol (4-Methyl-3-nitrophenol). Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 4-methyl-3-nitrophenol - C&L Inventory. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
